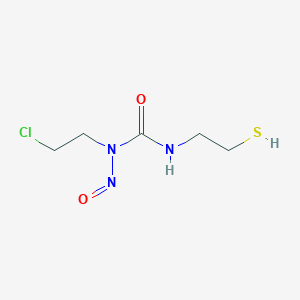
Benzyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-didehydrobenzene is a benzyne and an aryne.
Applications De Recherche Scientifique
Versatility in Organic Chemistry
Benzyne, a highly reactive intermediate with a carbon-carbon triple bond, is integral in organic chemistry. It is used to synthesize products like pharmaceuticals, agrochemicals, dyes, and polymers. The hexadehydro-Diels–Alder reaction is a significant method to generate benzyne, which then reacts to form structurally complex benzenoid products (Hoye et al., 2012).
Synthesis of Polyacenes
In the field of organoelectronics, the synthesis of polyacenes, which are organic compounds with multiple fused aromatic rings, is crucial. Benzyne is used in the domino hexadehydro-Diels–Alder reaction to create polyacenes from acyclic polyyne precursors, showcasing its role in forming complex aromatic compounds (Xiao & Hoye, 2018).
Utility in Natural Product Synthesis
Benzyne is used to synthesize over 75 individual natural products, indicating its significance in this field. Its ability to rapidly functionalize aromatic rings, often in a regioselective manner, is particularly advantageous (Tadross & Stoltz, 2012).
Thermochemical Properties
The study of benzynes' thermochemical properties has been ongoing for nearly 50 years, highlighting their importance in theoretical and experimental chemistry. Understanding these properties is crucial for exploring their reactions and stability (Wenthold, 2010).
Gas-Phase Reactions
In gas-phase chemistry, benzyne's potential is demonstrated through Diels–Alder cycloadditions with polycyclic aromatic hydrocarbons. This application has implications for the development of carbon nanotubes, showcasing benzyne's role in advanced materials science (Fort & Scott, 2011).
Photoinitiated Reactions
Benzyne is used in photoinitiated cycloaddition reactions. Its stability and compatibility with various functional groups make it valuable in fields requiring site-specific labeling and cross-linking (Gann et al., 2014).
Propriétés
Numéro CAS |
462-80-6 |
|---|---|
Formule moléculaire |
C6H4 |
Poids moléculaire |
76.1 g/mol |
Nom IUPAC |
cyclohexa-1,3-dien-5-yne |
InChI |
InChI=1S/C6H4/c1-2-4-6-5-3-1/h1-4H |
Clé InChI |
KLYCPFXDDDMZNQ-UHFFFAOYSA-N |
SMILES |
C1=CC#CC=C1 |
SMILES canonique |
C1=CC#CC=C1 |
Autres numéros CAS |
462-80-6 |
Synonymes |
benzyne |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















